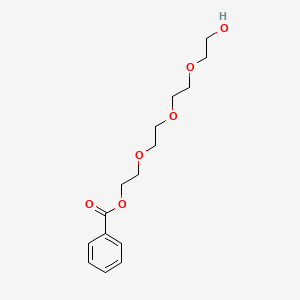
2,5,8,11-Tetraoxatridecan-13-ol, 1-oxo-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,8,11-Tetraoxatridecan-13-ol, 1-oxo-1-phenyl- is an organic compound with the molecular formula C9H20O5. It is a colorless to slightly yellow liquid that is soluble in most organic solvents, such as alcohols, ethers, and ketones . This compound is also known by several other names, including 3,6,9,12-tetraoxotridecanol and tetraethylene glycol methyl ether .
Méthodes De Préparation
The preparation of 2,5,8,11-Tetraoxatridecan-13-ol, 1-oxo-1-phenyl- typically involves the acid-catalyzed reaction of propylene oxide and ethylene glycol . The specific steps include reacting propylene oxide and ethylene glycol at a certain temperature and pressure to generate the target product . Industrial production methods may vary, but they generally follow similar principles to ensure the efficient synthesis of the compound.
Analyse Des Réactions Chimiques
2,5,8,11-Tetraoxatridecan-13-ol, 1-oxo-1-phenyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different products compared to reduction reactions .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a solvent and reagent in various chemical reactions. In biology and medicine, it may be used in the synthesis of pharmaceuticals and other biologically active compounds. In industry, it is used in the production of various chemicals and materials .
Mécanisme D'action
The mechanism of action of 2,5,8,11-Tetraoxatridecan-13-ol, 1-oxo-1-phenyl- involves its interaction with molecular targets and pathways within a system. The specific molecular targets and pathways involved depend on the context in which the compound is used. For example, in a biological system, it may interact with enzymes or receptors to exert its effects .
Comparaison Avec Des Composés Similaires
2,5,8,11-Tetraoxatridecan-13-ol, 1-oxo-1-phenyl- can be compared with other similar compounds, such as tetraethylene glycol monomethyl ether and methyltetraglycol ether . These compounds share similar structural features but may differ in their specific chemical properties and applications. The uniqueness of 2,5,8,11-Tetraoxatridecan-13-ol, 1-oxo-1-phenyl- lies in its specific molecular structure and the resulting chemical and physical properties .
Propriétés
Numéro CAS |
127017-97-4 |
|---|---|
Formule moléculaire |
C15H22O6 |
Poids moléculaire |
298.33 g/mol |
Nom IUPAC |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl benzoate |
InChI |
InChI=1S/C15H22O6/c16-6-7-18-8-9-19-10-11-20-12-13-21-15(17)14-4-2-1-3-5-14/h1-5,16H,6-13H2 |
Clé InChI |
WHHVSGJUOCTHJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


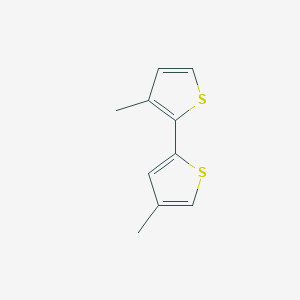
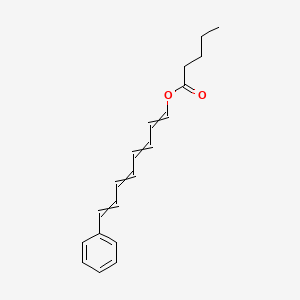
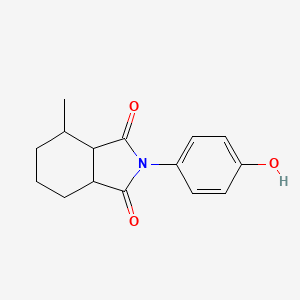
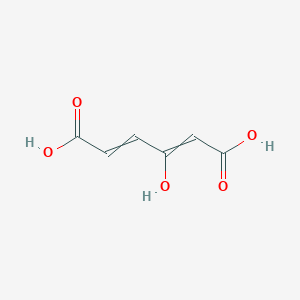
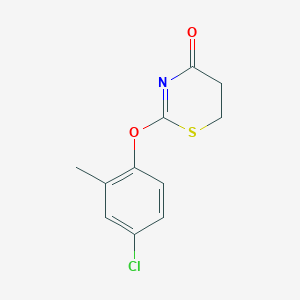
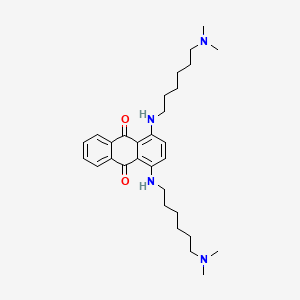


![(Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepin-2(3H)-yl)acetonitrile](/img/structure/B14294844.png)
![4,4'-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]diphenol](/img/structure/B14294848.png)
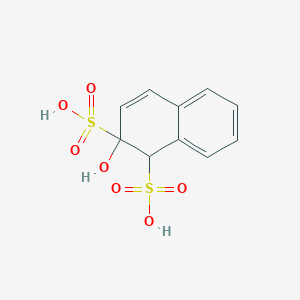
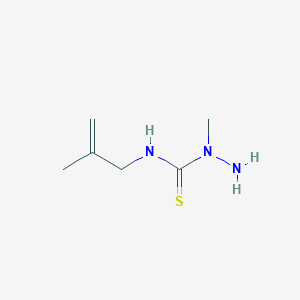
![2-[(5-Phenylpent-4-en-1-yl)oxy]oxane](/img/structure/B14294888.png)
![[(4-Ethenylphenyl)methylene]bis(triethylsilane)](/img/structure/B14294895.png)
